molecular formula C24H20N4O5S B5141897 4-ethoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide

4-ethoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B5141897
M. Wt: 476.5 g/mol
InChI Key: XJJRSWCLJHOBSG-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with a molecular formula of C23H19N3O5S This compound is characterized by its unique structure, which includes an ethoxy group, a benzoxazole ring, and a nitrobenzamide moiety

Properties

IUPAC Name

4-ethoxy-N-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-3-32-21-10-8-16(12-19(21)28(30)31)22(29)27-24(34)25-17-9-11-20-18(13-17)26-23(33-20)15-6-4-14(2)5-7-15/h4-13H,3H2,1-2H3,(H2,25,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJRSWCLJHOBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, typically using an alkyl halide and a base.

    Formation of the Carbamothioyl Group: This step involves the reaction of an amine with carbon disulfide and an appropriate electrophile to form the carbamothioyl group.

    Final Coupling Reaction: The final step involves coupling the benzoxazole derivative with the nitrobenzamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-ethoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-ethoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide can be compared with other similar compounds, such as:

  • 4-ethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
  • 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
  • 4-ethoxy-N-{[(4-iodo-2-methylphenyl)carbamothioyl]-3-nitrobenzamide

These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical properties and biological activities

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